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Introduction

(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional small molecule
degrader of the bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera
(PROTAC), CFT8634 induces the degradation of BRD9 through the ubiquitin-proteasome
system. It achieves this by forming a ternary complex between BRD9 and the E3 ubiquitin
ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal
degradation of BRD9.[1][2]

BRD?9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex
(ncBAF).[3][4] This complex plays a critical role in regulating gene expression by altering the
structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In
certain cancers, such as synovial sarcoma and SMARCB1-null tumors, cancer cells are
dependent on BRD9 for their survival and proliferation.[5][6] The degradation of BRD9 by
CFT8634 disrupts the function of the ncBAF complex, leading to the downregulation of
oncogenic transcriptional programs, including those driven by MYC, and inhibiting tumor
growth.[7] This makes CFT8634 a valuable tool for studying the role of BRD9 and the ncBAF
complex in chromatin remodeling and for investigating potential therapeutic strategies in BRD9-
dependent cancers.
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These application notes provide a summary of the preclinical data for (S,R)-CFT8634 and
detailed protocols for its use in chromatin remodeling studies.

Data Presentation

The following tables summarize the key preclinical data for (S,R)-CFT8634, demonstrating its

potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Degradation of BRD9 by (S,R)-CFT8634

. Dmax (% .
Cell Line DCso (nM) d dation) Assay Conditions
egradation

Synovial Sarcoma
(HSSYII)

2 >95% 4 hours treatment

SMARCB1-null 2.7 Not Specified Not Specified

DCso: Half-maximal degradation concentration. Dmax: Maximum degradation.[1]

Table 2: Selectivity Profile of (S,R)-CFT8634
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Binding/Degradatio

Protein Assay Type Concentration
n

BRD9 High BROMOscan® 100 nM

BRD4 No significant binding BROMOscan® 100 nM

BRD7 No significant binding BROMOscan® 100 nM

Other Bromodomains o o
No significant binding BROMOscan® 100 nM

(32 total)

GSPT1 (CRBN _ o N
No degradation HiBIiT Assay Not Specified

neosubstrate)

IKZF1 (CRBN _ L N
No degradation HiBIT Assay Not Specified

neosubstrate)

SALL4 (CRBN . L N
No degradation HiBIT Assay Not Specified

neosubstrate)

This table highlights the high selectivity of CFT8634 for BRD9 over other bromodomain-
containing proteins and known neosubstrates of the CRBN E3 ligase.[8][9][10]

Table 3: In Vivo Pharmacokinetics of (S,R)-CFT8634 in Rats

Parameter Value Dosing
Oral Bioavailability (F%b) 83% 10 mg/kg PO
Clearance (Cl_obs) 22 mL/min/kg 1 mg/kg IV

These data demonstrate the excellent oral bioavailability of CFT8634 in a preclinical model.[1]

Table 4: In Vivo Efficacy of (S,R)-CFT8634 in a Synovial Sarcoma Xenograft Model
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. . Tumor Growth Inhibition
Treatment Group Dosing Regimen

(%)
Vehicle Daily 0
(S,R)-CFT8634 10 mg/kg, daily Significant
(S,R)-CFT8634 30 mg/kg, daily More pronounced

CFT8634 demonstrates dose-dependent anti-tumor activity in a preclinical model of synovial
sarcoma.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of (S,R)-CFT8634
on chromatin remodeling.

Protocol 1: Western Blot Analysis of BRD9 Degradation

This protocol is to confirm the dose- and time-dependent degradation of BRD9 protein following
treatment with (S,R)-CFT8634.

Materials:

Synovial sarcoma or other BRD9-dependent cell line (e.g., HSSYII)

e (S,R)-CFT8634 (stock solution in DMSO)

o Complete cell culture medium

o Phosphate-buffered saline (PBS)

o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o PVDF membrane and transfer buffer
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-BRD9, anti-GAPDH or anti-3-actin (loading control)

o HRP-conjugated secondary antibody

o Enhanced Chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

e Cell Culture and Treatment:

o Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of
harvest.

o Allow cells to adhere overnight.

o Treat cells with a serial dilution of (S,R)-CFT8634 (e.g., 0.1 nM to 1000 nM) for a specified
time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

e Cell Lysis:

o Wash cells twice with ice-cold PBS.

o Add 100-150 pL of ice-cold RIPA buffer to each well.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Incubate on ice for 30 minutes, with occasional vortexing.

o Centrifuge at 14,000 rpm for 15 minutes at 4°C.

o Collect the supernatant containing the protein.

e Protein Quantification:
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o Determine the protein concentration of each lysate using the BCA assay according to the
manufacturer's protocol.

o SDS-PAGE and Western Blotting:

[¢]

Normalize protein concentrations for all samples.

[e]

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

o

Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel.

[¢]

Run the gel until the dye front reaches the bottom.

o

Transfer the proteins from the gel to a PVDF membrane.

e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

(¢]

Wash the membrane three times with TBST.
o Detection:

o Add ECL substrate to the membrane and image using a chemiluminescence detection
system.

o Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to
ensure equal protein loading.

o Data Analysis:

o Quantify band intensities using image analysis software.
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o Normalize the BRD9 band intensity to the corresponding loading control band intensity.

o Plot the normalized BRD9 levels against the concentration or time of (S,R)-CFT8634
treatment to determine DCso and Dmax.

Protocol 2: Chromatin Immunoprecipitation (ChiP)
followed by Sequencing (ChiP-seq)

This protocol is to identify the genomic regions where BRD9 binding is lost following treatment
with (S,R)-CFT8634.

Materials:

e Cells treated with (S,R)-CFT8634 or DMSO (vehicle control)
o Formaldehyde (37%)

e Glycine

o Cell lysis and nuclear lysis buffers

» Sonication buffer

e ChIP-grade anti-BRD9 antibody and 1gG control
o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)

 Elution buffer

» RNase A and Proteinase K

o DNA purification kit

Reagents for library preparation and next-generation sequencing

Procedure:
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e Cell Treatment and Cross-linking:

o Treat cells with an effective concentration of (S,R)-CFT8634 (e.g., 100 nM) or DMSO for a
specified time (e.g., 24 hours).

o Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate
for 10 minutes at room temperature.

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
e Cell and Nuclear Lysis:

o Harvest and wash the cells with ice-cold PBS.

o Lyse the cells to release the nuclei.

o Isolate the nuclei by centrifugation.
o Chromatin Fragmentation:

o Resuspend the nuclear pellet in sonication buffer.

o Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of
sonication conditions is critical.

e Immunoprecipitation:
o Pre-clear the chromatin with protein A/G beads.

o Incubate the pre-cleared chromatin with the anti-BRD9 antibody or an IgG control
overnight at 4°C.

o Add protein A/G beads to capture the antibody-chromatin complexes.
e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specific binding.
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o Elute the chromatin from the beads.

o Reverse Cross-linking and DNA Purification:
o Reverse the cross-links by incubating at 65°C overnight.
o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a DNA purification Kit.
 Library Preparation and Sequencing:
o Prepare sequencing libraries from the purified DNA.
o Perform next-generation sequencing.
o Data Analysis:
o Align the sequencing reads to the reference genome.
o Perform peak calling to identify regions of BRD9 enrichment.

o Compare the BRD9 binding profiles between (S,R)-CFT8634-treated and vehicle-treated
samples to identify regions of differential binding.

Protocol 3: Assay for Transposase-Accessible
Chromatin with Sequencing (ATAC-seq)

This protocol is to assess changes in chromatin accessibility following BRD9 degradation with
(S,R)-CFT8634.

Materials:
e Cells treated with (S,R)-CFT8634 or DMSO (vehicle control)
 Lysis buffer (containing NP-40)

e Tnb5 transposase and tagmentation buffer
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o DNA purification kit

e PCR reagents for library amplification

» Reagents for library purification and next-generation sequencing
Procedure:

e Cell Treatment and Lysis:

o Treat cells with an effective concentration of (S,R)-CFT8634 (e.g., 100 nM) or DMSO for a
specified time (e.g., 24-48 hours).

o Harvest a defined number of cells (e.g., 50,000).

o Lyse the cells in a buffer containing a non-ionic detergent (e.g., NP-40) to isolate the
nuclei.

Tagmentation:

o Incubate the isolated nuclei with Tn5 transposase in tagmentation buffer. The transposase
will simultaneously fragment the DNA and ligate sequencing adapters to the accessible
regions of the chromatin.

DNA Purification:

o Purify the tagmented DNA using a DNA purification kit.

Library Amplification and Purification:

o Amplify the tagmented DNA by PCR to generate a sequencing library.

o Purify the amplified library to remove primers and adapters.

Sequencing and Data Analysis:
o Perform paired-end next-generation sequencing.

o Align the sequencing reads to the reference genome.
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o Analyze the distribution and intensity of the reads to identify regions of open chromatin.

o Compare the chromatin accessibility profiles between (S,R)-CFT8634-treated and vehicle-
treated samples to identify differential accessibility regions.

Visualizations
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Caption: Mechanism of action of (S,R)-CFT8634 leading to chromatin remodeling and anti-
tumor effects.

Experimental Workflow for Studying (S,R)-CFT8634
Effects
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Caption: A comprehensive workflow for investigating the effects of (S,R)-CFT8634 on
chromatin remodeling.

Logical Relationship of (S,R)-CFT8634's PROTAC
Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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